REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].C(N(CC)CC)C.[Mg+2].[Cl-].[Cl-].[Cl:21][C:22]1[CH:23]=[CH:24][C:25]([O:31][CH:32]2[CH2:34][CH2:33]2)=[C:26]([CH:30]=1)C(Cl)=O>C(#N)C>[Cl:21][C:22]1[CH:23]=[CH:24][C:25]([O:31][CH:32]2[CH2:34][CH2:33]2)=[C:26]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH:30]=1 |f:0.1,3.4.5|
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Name
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Quantity
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38.8 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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20.71 g
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Type
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reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
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Name
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5-chloro-2-cyclopropoxybenzoyl chloride
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Quantity
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18.5 g
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C(=O)Cl)C1)OC1CC1
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Name
|
|
Quantity
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3.9 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
potassium 3-ethoxy-3-oxopropanoate
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Quantity
|
31.1 g
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Type
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reactant
|
Smiles
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C(C)OC(CC(=O)[O-])=O.[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to room temperature
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Type
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STIRRING
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Details
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stirred for an additional 2.5 h
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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The resulting slurry was cooled to 0° C.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
|
1 L of toluene was added
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Type
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TEMPERATURE
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Details
|
the mixture was cooled to 0° C.
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Type
|
ADDITION
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Details
|
125 mL of HCl (13% aqueous solution) was added
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Type
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CUSTOM
|
Details
|
The ice bath was removed
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Type
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STIRRING
|
Details
|
the mixture was stirred for 30 minutes
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Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
|
Details
|
the organics washed with water
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (Hexanes/EtOAc=3:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)OC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |